Propan-2-yl 2-(chlorosulfonyl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 2-chlorosulfonylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO4S/c1-4(2)10-5(7)3-11(6,8)9/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMIWRZVJKBDCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634365 | |
| Record name | Propan-2-yl (chlorosulfonyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303153-12-0 | |
| Record name | Propan-2-yl (chlorosulfonyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Propan-2-yl 2-(chlorosulfonyl)acetate chemical structure and properties
An In-Depth Technical Guide to Propan-2-yl 2-(chlorosulfonyl)acetate
Introduction
Propan-2-yl 2-(chlorosulfonyl)acetate, also known as isopropyl 2-(chlorosulfonyl)acetate, is a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug development. Its structure incorporates two highly reactive functional groups: a sulfonyl chloride and an isopropyl ester. This unique combination makes it a versatile building block for the introduction of the sulfonylacetate moiety into a wide range of molecular scaffolds. The high reactivity of the sulfonyl chloride group allows for facile reaction with a variety of nucleophiles, while the ester group can be further manipulated or can serve to modulate the physicochemical properties of the parent molecule. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and potential applications of propan-2-yl 2-(chlorosulfonyl)acetate, with a focus on its utility for professionals in the fields of chemical research and pharmaceutical development.
Chemical Identity and Structure
The molecular structure of propan-2-yl 2-(chlorosulfonyl)acetate is characterized by a central acetyl group that is esterified with a propan-2-ol (isopropanol) moiety and substituted with a chlorosulfonyl group at the alpha-carbon.
Navigating a Niche Reagent: A Technical Guide to Isopropyl 2-(chlorosulfonyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and organic synthesis, the sulfonyl chloride moiety stands as a cornerstone functional group, prized for its reactivity and versatility.[1] This guide delves into the specifics of a niche yet potentially valuable building block: Isopropyl 2-(chlorosulfonyl)acetate. While not a commonplace, off-the-shelf reagent, its unique combination of an activated sulfonyl chloride and an isopropyl ester presents intriguing possibilities for the synthesis of novel molecular architectures. This document serves as a comprehensive technical resource, exploring its putative properties, a plausible synthetic pathway, its potential applications in medicinal chemistry, and guidance on its procurement through custom synthesis.
Part 1: CAS Number and Supplier Availability
A thorough search of chemical databases indicates that a specific CAS (Chemical Abstracts Service) Registry Number for Isopropyl 2-(chlorosulfonyl)acetate is not publicly listed. This absence suggests that the compound is not a commercially available stock item. The CAS Registry assigns unique identifiers to every chemical substance described in the open scientific literature.[2] New or novel compounds are assigned a CAS number upon submission and verification by the Chemical Abstracts Service.[3]
Supplier Status: Not Commercially Available as a Stock Chemical.
Procurement Strategy: Researchers requiring this compound would need to engage the services of a company specializing in custom chemical synthesis. Numerous vendors offer tailored synthesis of specific molecules, from milligram to kilogram scales, to support research and development activities.[4][5][6][7][8] When approaching a custom synthesis provider, a well-defined synthetic route is highly beneficial.
Part 2: Physicochemical and Reactivity Profile
While experimental data for Isopropyl 2-(chlorosulfonyl)acetate is not available, we can infer its properties and reactivity based on the constituent functional groups.
| Property | Predicted Characteristic | Rationale |
| Molecular Formula | C₅H₉ClO₄S | Based on structural components. |
| Molecular Weight | 196.64 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless to pale yellow liquid | Similar to other small molecule sulfonyl chlorides and esters. |
| Reactivity | Highly reactive, moisture-sensitive | The sulfonyl chloride group is a potent electrophile. |
The reactivity of Isopropyl 2-(chlorosulfonyl)acetate is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group.[1] This electrophilicity is due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom. Consequently, it is expected to readily react with a wide range of nucleophiles. The isopropyl ester moiety, while generally stable, could be susceptible to hydrolysis under strong acidic or basic conditions.
Part 3: Plausible Synthetic Route
A viable synthetic pathway for Isopropyl 2-(chlorosulfonyl)acetate can be designed starting from isopropyl 2-mercaptoacetate. The synthesis would likely proceed via a two-step oxidation and chlorination process.
Step-by-Step Synthesis Protocol
Step 1: Oxidation of Isopropyl 2-mercaptoacetate to Isopropyl 2-sulfoacetate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve isopropyl 2-mercaptoacetate in a suitable solvent such as acetic acid.
-
Oxidation: Cool the solution in an ice bath. Slowly add an oxidizing agent, such as hydrogen peroxide, to the stirred solution. The reaction is exothermic and the temperature should be carefully controlled.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude isopropyl 2-sulfoacetate.
Step 2: Chlorination of Isopropyl 2-sulfoacetate to Isopropyl 2-(chlorosulfonyl)acetate
-
Reaction Setup: In a fume hood, place the crude isopropyl 2-sulfoacetate in a flask fitted with a reflux condenser and a gas trap to neutralize HCl gas.
-
Chlorination: Add a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to the flask.
-
Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Purification: After the reaction is complete, carefully remove the excess chlorinating agent by distillation. The resulting crude Isopropyl 2-(chlorosulfonyl)acetate can be purified by vacuum distillation.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of Isopropyl 2-(chlorosulfonyl)acetate.
Part 4: Applications in Drug Discovery and Development
The utility of Isopropyl 2-(chlorosulfonyl)acetate in a pharmaceutical research context lies in its ability to act as a versatile building block for creating diverse molecular scaffolds. The sulfonyl chloride is a key functional group for the synthesis of sulfonamides, a prominent class of compounds with a wide range of biological activities.
Formation of Sulfonamides
The primary reaction of Isopropyl 2-(chlorosulfonyl)acetate in a drug discovery setting would be its reaction with primary or secondary amines to form sulfonamides. This reaction is typically robust and high-yielding.
General Reaction Scheme for Sulfonamide Formation:
Caption: Reaction of Isopropyl 2-(chlorosulfonyl)acetate with an amine.
The resulting sulfonamide-containing molecules could be screened for a variety of biological targets. The sulfonamide moiety is a key feature in many approved drugs, including antibiotics, diuretics, and anticonvulsants. The isopropyl ester portion of the molecule could also serve as a handle for further chemical modification or act as a prodrug to enhance properties like solubility or cell permeability.
As a Precursor to Other Functional Groups
Beyond sulfonamide formation, the sulfonyl chloride can be converted into other functional groups, such as sulfonate esters by reacting with alcohols, or sulfones through Friedel-Crafts type reactions.[1] This versatility allows for the introduction of the isopropyl acetate sulfonyl moiety into a wide array of organic molecules, expanding the chemical space available for exploration in drug discovery programs.
Part 5: Sourcing and CAS Number Registration
For researchers interested in utilizing Isopropyl 2-(chlorosulfonyl)acetate, the following workflow is recommended:
Workflow for Sourcing and Registration:
Caption: Process for obtaining and registering a novel chemical compound.
Conclusion
Isopropyl 2-(chlorosulfonyl)acetate represents a potentially valuable, albeit currently non-commercial, reagent for organic synthesis and drug discovery. Its predicted reactivity as a potent electrophile makes it an attractive precursor for the synthesis of novel sulfonamides and other sulfur-containing compounds. While its acquisition requires engagement with custom synthesis providers, the potential to generate unique molecular entities for screening and development programs may justify the investment for researchers at the forefront of chemical innovation. This guide provides the foundational knowledge for scientists to confidently approach the synthesis and application of this and other novel chemical building blocks.
References
- Biocompare. (n.d.). Chemical Synthesis Services.
- ResolveMass Laboratories Inc. (2025, October 11). Comprehensive Guide to Custom Synthesis Service.
- Otava Chemicals. (n.d.). Custom Synthesis.
- Enamine. (n.d.). Custom Synthesis.
- Tocris Bioscience. (n.d.). Custom Synthesis | Tocris Custom Chemistry Services.
- Apollo Scientific. (n.d.). Chemical Synthesis Companies: What to Look for in a Trusted Supplier.
- BLDpharm. (n.d.). Reliable research chemicals supplier.
- CAS. (n.d.). CAS Registry Services.
- CAS. (n.d.). CAS Registry Services.
-
Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
- Proregulations. (n.d.). CAS Number Application.
- Spectrum Chemical. (n.d.). Research Chemicals.
- Apollo Scientific. (n.d.). Custom Synthesis Services for Tailored Chemical Solutions.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- Wikipedia. (n.d.). CAS Registry Number.
- International Enviroguard. (2024, March 19). Workplace Safety: Why is the CAS Number Important?.
- ScienceDirect. (n.d.). Convenient synthesis of sulfinate esters from sulfonyl chlorides.
- SDS Manager. (n.d.). All you Need to Know About CAS Numbers | CA.
- Taylor & Francis. (n.d.). Sulfonyl chloride – Knowledge and References.
- Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS Registry Number - Wikipedia [en.wikipedia.org]
- 3. CAS Registry Services℠ | CAS [cas.org]
- 4. biocompare.com [biocompare.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Custom Synthesis [otavachemicals.com]
- 7. Custom Synthesis - Enamine [enamine.net]
- 8. apolloscientific.co.uk [apolloscientific.co.uk]
A Comparative Analysis of Chlorosulfonyl and Ester Functional Group Reactivity: A Technical Guide for Drug Development Professionals
Abstract
In the landscape of modern drug discovery and development, a profound understanding of functional group reactivity is paramount. This technical guide provides an in-depth comparative analysis of two pivotal functional groups: the chlorosulfonyl and the ester. We will dissect their core reactivity profiles, explore the mechanistic underpinnings of their reactions, and provide field-proven insights into their application in medicinal chemistry and organic synthesis. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling more informed and strategic decisions in molecular design and synthesis.
Introduction: Two Key Players in Molecular Architecture
Both chlorosulfonyl and ester moieties are integral components in the synthetic chemist's toolbox, yet they exhibit distinct reactivity profiles that dictate their specific applications. The chlorosulfonyl group (-SO₂Cl) is a highly reactive electrophile, primarily utilized for the formation of sulfonamides and sulfonate esters.[1][2] Conversely, the ester group (-COOR') is a derivative of a carboxylic acid and is characterized by a carbonyl carbon that is also electrophilic, though generally less reactive than the sulfur center of a sulfonyl chloride.[3][4] Esters are ubiquitous in nature and are found in a vast array of pharmaceuticals and biomolecules.[5][6]
This guide will navigate the nuances of their reactivity, providing a framework for understanding and predicting their chemical behavior.
Core Reactivity: A Tale of Two Electrophiles
The fundamental reactivity of both chlorosulfonyl and ester groups is centered on their electrophilic nature, making them susceptible to attack by nucleophiles. However, the degree and nature of this electrophilicity differ significantly, leading to distinct reaction pathways and rates.
The Highly Electrophilic Sulfonyl Center
The sulfur atom in a chlorosulfonyl group is in a high oxidation state (+6) and is bonded to two strongly electron-withdrawing oxygen atoms and a chlorine atom.[7] This creates a highly electron-deficient sulfur center, rendering it an excellent electrophile.[7] Nucleophilic attack on this sulfur atom is facile and is further promoted by the chloride ion's ability to act as a good leaving group.[7]
The reaction with a nucleophile (Nu⁻) typically proceeds via a nucleophilic substitution mechanism. While the precise mechanism can be substrate and condition-dependent, it is often depicted as a concerted Sₙ2-like process or a stepwise addition-elimination pathway through a trigonal bipyramidal intermediate.[7][8]
Caption: General mechanism of nucleophilic substitution on a sulfonyl chloride.
The Moderately Electrophilic Carbonyl Carbon of Esters
The carbonyl carbon of an ester is also electrophilic due to the polarization of the C=O bond. However, the adjacent oxygen atom in the ester linkage can donate lone-pair electron density through resonance, which partially mitigates the electrophilicity of the carbonyl carbon.[3] This makes esters generally less reactive towards nucleophiles than sulfonyl chlorides.
Reactions of esters with nucleophiles typically proceed through a nucleophilic acyl substitution mechanism, which involves the formation of a tetrahedral intermediate.[3][9]
Caption: General mechanism of nucleophilic acyl substitution on an ester.
Factors Influencing Reactivity: A Comparative Overview
The reactivity of both functional groups is not static and can be significantly influenced by a variety of factors. Understanding these factors is crucial for controlling reaction outcomes and designing effective synthetic strategies.
| Factor | Chlorosulfonyl Group (-SO₂Cl) | Ester Group (-COOR') |
| Electronic Effects | Electron-withdrawing groups on the 'R' moiety increase the electrophilicity of the sulfur atom, accelerating the reaction rate.[10] | Electron-withdrawing groups on the 'R' moiety increase the electrophilicity of the carbonyl carbon, increasing reactivity. Conversely, electron-donating groups decrease reactivity.[11] |
| Steric Hindrance | Bulky 'R' groups can hinder the approach of the nucleophile to the sulfur center, slowing down the reaction. | Steric hindrance around the carbonyl carbon or on the alkoxy group (OR') can significantly decrease the rate of nucleophilic attack.[11] |
| Nature of the Leaving Group | The chloride ion is an excellent leaving group, contributing to the high reactivity of sulfonyl chlorides.[7] Sulfonyl fluorides are generally more stable and less reactive.[2][12] | The alkoxy group (R'O⁻) is a relatively poor leaving group. Its ability to depart is influenced by its stability as an anion. |
| Nucleophile Strength | Highly reactive and readily reacts with a wide range of strong and weak nucleophiles. | Reactivity is highly dependent on the nucleophile's strength. Strong nucleophiles (e.g., Grignard reagents, organolithiums) react readily, while weaker nucleophiles often require catalysis.[4][11] |
| Solvent Effects | Solvolysis can be a competing reaction, especially in nucleophilic solvents like water and alcohols.[8][13] | Protic solvents can solvate the nucleophile, potentially decreasing its reactivity. Aprotic polar solvents are often preferred. |
| Catalysis | Reactions are often rapid and may not require a catalyst, although a base is typically used to neutralize the HCl byproduct.[14] | Acid or base catalysis is frequently employed to enhance reactivity. Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[15][16] Base catalysis generates a more potent nucleophile.[4][9] |
Experimental Protocols: From Theory to Practice
The translation of mechanistic understanding into successful laboratory practice requires robust and well-defined experimental protocols. Here, we present representative procedures for key transformations involving chlorosulfonyl and ester functional groups.
Synthesis of a Sulfonamide from a Sulfonyl Chloride
This protocol details the general procedure for the synthesis of a sulfonamide, a common and crucial transformation in medicinal chemistry.[14][17]
Objective: To synthesize an N-substituted sulfonamide via the reaction of a sulfonyl chloride with a primary or secondary amine.
Materials:
-
Aryl or alkyl sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Pyridine or triethylamine (1.5 eq)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.[14]
-
In a separate flask, dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over 15-20 minutes.[14]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.[14]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture and can hydrolyze.[17]
-
Inert Atmosphere: Prevents side reactions with atmospheric components.
-
Cooling to 0 °C: The reaction is often exothermic; initial cooling helps to control the reaction rate and prevent side product formation.
-
Use of a Base: Neutralizes the HCl generated during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic.[14]
-
Workup Procedure: The series of washes removes unreacted starting materials, the base, and the hydrochloride salt, leading to a cleaner crude product.
Fischer Esterification: Synthesis of an Ester
This classic protocol describes the acid-catalyzed formation of an ester from a carboxylic acid and an alcohol.[15][16]
Objective: To synthesize an ester via the Fischer esterification of a carboxylic acid and an alcohol.
Materials:
-
Carboxylic acid (1.0 eq)
-
Alcohol (3.0 eq or as solvent)
-
Concentrated sulfuric acid (catalytic amount, e.g., 4 drops)[18]
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
In a round-bottom flask, combine the carboxylic acid (1.0 eq) and the alcohol (3.0 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid.[18]
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 1-4 hours. The progress of the reaction can be monitored by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure if it has a low boiling point.
-
Dilute the residue with diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with water, then with saturated NaHCO₃ solution (to remove unreacted carboxylic acid), and finally with brine.[19]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the ester by distillation or flash column chromatography.
Causality Behind Experimental Choices:
-
Excess Alcohol: Fischer esterification is a reversible reaction.[4][20] Using an excess of one reactant (usually the less expensive one, the alcohol) drives the equilibrium towards the product side (Le Châtelier's principle).
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.[15][16]
-
Reflux: Heating the reaction mixture increases the reaction rate.
-
Sodium Bicarbonate Wash: This basic wash deprotonates and solubilizes any remaining carboxylic acid, allowing for its removal from the organic layer.[18]
Caption: A typical experimental workflow for a comparative reactivity study.
Applications in Drug Development: Strategic Implementation
The distinct reactivity profiles of chlorosulfonyl and ester groups translate into their strategic use in drug design and development.
Chlorosulfonyl Groups: Gateways to Bioactive Sulfonamides
The primary application of sulfonyl chlorides in medicinal chemistry is in the synthesis of sulfonamides.[1][21] The sulfonamide moiety is a key pharmacophore present in a wide range of therapeutic agents, including antibacterial drugs (sulfa drugs), diuretics, anticonvulsants, and anti-inflammatory agents.[1][14] The robust and predictable reactivity of sulfonyl chlorides allows for the facile and diverse derivatization of lead compounds, enabling the exploration of structure-activity relationships (SAR).[22] Furthermore, sulfonyl chlorides are used to introduce sulfonate esters, which can act as excellent leaving groups in subsequent synthetic transformations.[7]
Esters: Modulators of Physicochemical Properties and Prodrug Design
Esters play a multifaceted role in the pharmaceutical industry.[5][23] They are often incorporated into drug molecules to modulate their physicochemical properties, such as lipophilicity, which can enhance absorption and cell permeability.[24]
A particularly important application of the ester functional group is in the design of prodrugs.[6][25] A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical transformation in vivo to release the active pharmaceutical ingredient.[6] Ester prodrugs are frequently employed to:
-
Improve oral bioavailability: By masking polar functional groups like carboxylic acids or hydroxyls, an ester can increase the lipophilicity of a drug, facilitating its absorption through the gastrointestinal tract.[24]
-
Enhance drug stability: Esterification can protect a labile functional group from degradation.[25]
-
Prolong duration of action: The rate of ester hydrolysis can be tailored to achieve a sustained release of the active drug.[24]
-
Improve taste: Masking an unpleasant taste of a drug can improve patient compliance.[24]
-
Targeted drug delivery: Specific esterases that are overexpressed in certain tissues or tumors can be exploited for site-specific drug release.
Aspirin (acetylsalicylic acid) is a classic example of an ester prodrug, where the ester is less irritating to the stomach than the parent salicylic acid.[5][6]
Conclusion
The chlorosulfonyl and ester functional groups, while both electrophilic in nature, exhibit a reactivity continuum that is leveraged by medicinal chemists and drug development professionals for distinct and strategic purposes. The high reactivity of the chlorosulfonyl group makes it an ideal precursor for the robust synthesis of sulfonamides, a privileged scaffold in numerous therapeutic areas. In contrast, the more moderate and tunable reactivity of the ester group, coupled with its susceptibility to enzymatic cleavage, renders it invaluable for modulating drug properties and for the design of sophisticated prodrug strategies. A comprehensive understanding of their comparative reactivity, as detailed in this guide, is essential for the rational design and efficient synthesis of the next generation of therapeutic agents.
References
-
GeeksforGeeks. (2025, July 23). Reaction of Esters. Retrieved from [Link]
-
ReAgent Chemicals. (2025, January 22). What Is An Ester? | The Science Blog. Retrieved from [Link]
-
ChemTalk. (2022, July 16). Ester Functional Group and Esterification. Retrieved from [Link]
-
Organic Chemistry Explained! (2019, August 31). Esters – Functional Group Spotlight. Retrieved from [Link]
-
Wikipedia. (n.d.). Ester. Retrieved from [Link]
-
Ahmed, A. (2024, September 29). Ester: Structure, Types, and Uses in Everyday Life. Medium. Retrieved from [Link]
-
Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. (n.d.). Retrieved from [Link]
-
QSAR ANALYTICS. (n.d.). Esterification and its impact on the pharmaceutical industry. Retrieved from [Link]
-
LabXchange. (2025, January 2). Ester Functional Group and Esterification. Retrieved from [Link]
-
Writing in Biology. (2018, April 11). Experimental Procedure for Esterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]
-
studylib.net. (n.d.). Ester Synthesis: Lab Protocol for Flavorings. Retrieved from [Link]
-
Donau Chemie. (2023, October 24). From fruits to plastics: The diverse applications of esters. Retrieved from [Link]
-
MDPI. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2023, December 9). Aromatic Sulfonamides. Retrieved from [Link]
-
Yufeng. (2023, May 8). Sulfonyl Chlorides/Fluorides. Retrieved from [Link]
-
ACS Publications. (2014, July 17). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Journal of Chemical Education. Retrieved from [Link]
-
ResearchGate. (n.d.). Mild and General Method for the Synthesis of Sulfonamides. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
PMC. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
California State University, Bakersfield. (n.d.). Lab 12: Synthesis of an Ester. Retrieved from [Link]
-
Quora. (2015, February 21). What factors may influence the yield of an ester?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene?. Retrieved from [Link]
-
Scribd. (n.d.). Chlorosulfonyl Isocyanate Reactions with Fluoroalkenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of Chlorosulfonyl Isocyanate with Fluorosubstituted Alkenes Evidence of a Concerted Pathway. Retrieved from [Link]
-
Wikipedia. (n.d.). Chlorosulfonyl isocyanate. Retrieved from [Link]
-
A-Level Chemistry. (n.d.). Carboxylic Acids and Derivatives - Properties and Reactivity of Esters. Retrieved from [Link]
-
ResearchGate. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]
-
MDPI. (2008, December 17). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. Retrieved from [Link]
-
ACS Publications. (2019, June 25). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews. Retrieved from [Link]
-
CDN. (n.d.). General Reactivity and Applications of Chlorosulfonyl Isocyanate (CSI). Retrieved from [Link]
-
Beilstein Journals. (n.d.). An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride. Retrieved from [Link]
-
Beilstein Journals. (n.d.). The reaction of CSI with olefins. Retrieved from [Link]
-
Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonyl Chlorides/Fluorides [yufenggp.com]
- 3. organicchemexplained.com [organicchemexplained.com]
- 4. Ester - Wikipedia [en.wikipedia.org]
- 5. reagent.co.uk [reagent.co.uk]
- 6. medium.com [medium.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Reaction of Esters - GeeksforGeeks [geeksforgeeks.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Ester Functional Group and Esterification | ChemTalk [chemistrytalk.org]
- 16. LabXchange [labxchange.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]
- 19. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 20. quora.com [quora.com]
- 21. sarchemlabs.com [sarchemlabs.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. From fruits to plastics: The diverse applications of esters - Blog [blog.donau-chemie-group.com]
- 24. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 25. Esterification and its impact on the pharmaceutical industry - QSAR ANALYTICS [qsaranalytics.com.mx]
An In-depth Technical Guide to Propan-2-yl 2-(chlorosulfonyl)acetate: Nomenclature, Synthesis, and Applications
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of Propan-2-yl 2-(chlorosulfonyl)acetate, a reactive intermediate of significant interest in organic synthesis and medicinal chemistry. This document navigates through its nomenclature, detailing common synonyms found in literature, and offers insights into its synthesis and potential applications, grounded in established chemical principles.
Nomenclature and Structural Elucidation
The systematic IUPAC name for the compound is Propan-2-yl 2-(chlorosulfonyl)acetate . This name is derived from its structure as an ester of acetic acid, where the acetyl group is substituted at the second carbon with a chlorosulfonyl group, and the esterifying alcohol is propan-2-ol (isopropanol).
Synonyms and Alternative Names:
In scientific literature and chemical databases, compounds are often referred to by various names. For Propan-2-yl 2-(chlorosulfonyl)acetate, the following synonyms can be anticipated based on common naming conventions for esters and sulfonyl compounds:
-
Isopropyl 2-(chlorosulfonyl)acetate : This is the most common and interchangeable synonym, where the "propan-2-yl" group is referred to by its common name, "isopropyl".
-
2-(Chlorosulfonyl)acetic acid, isopropyl ester : This nomenclature treats the compound as the isopropyl ester of 2-(chlorosulfonyl)acetic acid.
-
Isopropyl alpha-chlorosulfonylacetate : The use of "alpha" indicates the position of the substituent on the carbon atom adjacent to the carbonyl group of the acetate.
The following table summarizes the common synonyms and their contextual usage:
| Synonym | Context of Use |
| Isopropyl 2-(chlorosulfonyl)acetate | Frequently used in both academic and industrial research.[1][2] |
| 2-(Chlorosulfonyl)acetic acid, isopropyl ester | More formal, often found in chemical catalogs and patents. |
| Isopropyl alpha-chlorosulfonylacetate | Common in organic synthesis literature to specify the substitution position.[1][2] |
Structural Relationship Diagram:
The following diagram illustrates the relationship between the systematic name and its common synonym.
Caption: Relationship between IUPAC and common names.
Synthesis and Mechanism
The synthesis of Propan-2-yl 2-(chlorosulfonyl)acetate is not widely documented in readily available literature, suggesting it may be a specialized reagent or a transient intermediate. However, a plausible and efficient synthetic route can be devised based on established methods for the synthesis of sulfonyl chlorides and esters.[3][4]
Proposed Synthetic Pathway:
A common method for the preparation of sulfonyl chlorides is the reaction of a suitable precursor with a chlorosulfonating agent.[5] In this case, the direct chlorosulfonation of isopropyl acetate is a potential route.
Experimental Protocol: Synthesis of Isopropyl 2-(chlorosulfonyl)acetate
This protocol is a representative procedure based on analogous chemical transformations.[6] Researchers should exercise caution and perform appropriate risk assessments before undertaking this synthesis.
Materials:
-
Isopropyl acetate[7]
-
Chlorosulfonic acid[5]
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add isopropyl acetate (1 equivalent) dissolved in anhydrous dichloromethane (5 volumes).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add chlorosulfonic acid (1.1 equivalents) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.[5]
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Reaction Workflow Diagram:
Caption: Synthetic workflow for the preparation of the target compound.
Applications in Drug Discovery and Development
The Propan-2-yl 2-(chlorosulfonyl)acetate molecule possesses a highly reactive chlorosulfonyl group, making it a valuable building block in medicinal chemistry for the synthesis of various sulfonamide and sulfonate ester derivatives.[8][9] These functional groups are present in a wide range of pharmaceuticals.
Key Potential Applications:
-
Synthesis of Sulfonamides: The chlorosulfonyl group readily reacts with primary and secondary amines to form sulfonamides, a common scaffold in many drug classes, including antibiotics, diuretics, and anticonvulsants.[8]
-
Preparation of Sulfonate Esters: Reaction with alcohols or phenols yields sulfonate esters, which can act as prodrugs or as intermediates in further chemical transformations.[10]
-
Introduction of a Reactive Handle: The molecule can be used to introduce the CH2SO2Cl moiety onto a larger molecule, providing a reactive site for further functionalization.
Logical Relationship of Applications:
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. eurjchem.com [eurjchem.com]
- 5. Isopropyl acetate | 108-21-4 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. PROPAN-2-YL ACETATE | CAS 108-21-4 [matrix-fine-chemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: Isopropyl 2-(chlorosulfonyl)acetate as a Versatile Building Block for Novel Sulfonamides
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties.[1][2][3][4] The synthesis of novel sulfonamide-containing molecules is therefore a critical endeavor in drug discovery and development. This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of isopropyl 2-(chlorosulfonyl)acetate as a highly reactive and versatile building block for the efficient synthesis of a diverse range of sulfonamides. We will explore the underlying chemical principles, provide a detailed experimental protocol, and offer insights into the practical application of this valuable reagent.
Introduction: The Strategic Importance of Sulfonamides and Isopropyl 2-(chlorosulfonyl)acetate
Sulfonamides have a storied history in pharmacology, beginning with the discovery of their antibacterial effects, and have since evolved into a privileged scaffold in drug design.[2][3] Their prevalence is due to their ability to act as mimics of p-aminobenzoic acid (PABA), thereby inhibiting bacterial folic acid synthesis, and their capacity to bind to a variety of biological targets with high affinity.[3]
The most common and robust method for constructing the sulfonamide linkage involves the reaction of a sulfonyl chloride with a primary or secondary amine.[4][5] Isopropyl 2-(chlorosulfonyl)acetate emerges as a particularly useful reagent in this context. Its bifunctional nature, possessing both a highly electrophilic sulfonyl chloride and an isopropyl ester moiety, allows for the introduction of a sulfonylacetamide framework in a single step. This framework can be further elaborated or may itself contribute to the desired pharmacological profile of the target molecule. The high reactivity of the sulfonyl chloride group ensures efficient coupling with a wide variety of amines, including those that may be less nucleophilic.[6]
Isopropyl 2-(chlorosulfonyl)acetate: Properties and Reactivity
Isopropyl 2-(chlorosulfonyl)acetate is a molecule designed for efficient chemical synthesis. The key to its utility lies in the electronic properties of the sulfonyl chloride group. The sulfur atom is rendered highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[6] This makes it an excellent target for nucleophilic attack by primary and secondary amines. The chloride ion is a good leaving group, facilitating the completion of the substitution reaction.[6]
The isopropyl ester group provides a handle for further chemical modification. It can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, which can then be used in subsequent coupling reactions, for example, to form amides.
Caption: General reaction mechanism for sulfonamide formation.
Experimental Protocol: Synthesis of Isopropyl 2-(benzylsulfamoyl)acetate
This protocol details the synthesis of a model sulfonamide, isopropyl 2-(benzylsulfamoyl)acetate, from isopropyl 2-(chlorosulfonyl)acetate and benzylamine.
4.1. Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Properties |
| Isopropyl 2-(chlorosulfonyl)acetate | 200.63 | 1.0 g | 4.98 | Corrosive, moisture-sensitive. |
| Benzylamine | 107.15 | 0.59 g (0.6 mL) | 5.48 | Corrosive, flammable liquid. |
| Triethylamine (TEA) | 101.19 | 0.76 g (1.05 mL) | 7.47 | Flammable, corrosive. |
| Dichloromethane (DCM) | 84.93 | 20 mL | - | Volatile, suspected carcinogen. |
| 1 M Hydrochloric Acid | 36.46 | 15 mL | - | Corrosive. |
| Saturated Sodium Bicarbonate | 84.01 | 15 mL | - | Mild base. |
| Brine | 58.44 | 15 mL | - | Saturated NaCl solution. |
| Anhydrous Magnesium Sulfate | 120.37 | q.s. | - | Drying agent. |
4.2. Experimental Workflow
Caption: Experimental workflow for sulfonamide synthesis.
4.3. Step-by-Step Procedure
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add isopropyl 2-(chlorosulfonyl)acetate (1.0 g, 4.98 mmol) and dissolve it in dichloromethane (20 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches 0 °C.
-
Addition of Amine and Base: While stirring at 0 °C, add benzylamine (0.6 mL, 5.48 mmol) dropwise over 5 minutes. Following the amine addition, add triethylamine (1.05 mL, 7.47 mmol) dropwise over 5 minutes. A white precipitate (triethylamine hydrochloride) may form.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure isopropyl 2-(benzylsulfamoyl)acetate.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive sulfonyl chloride (hydrolyzed). | Ensure the sulfonyl chloride is fresh or has been stored under anhydrous conditions. Use an inert atmosphere (nitrogen or argon) for the reaction. |
| Low reactivity of the amine. | Increase the reaction temperature or prolong the reaction time. Consider using a stronger, non-nucleophilic base. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Continue stirring at room temperature for a longer period or gently heat the reaction mixture (e.g., to 40 °C). |
| Stoichiometry issues. | Ensure the correct molar ratios of reactants are used. An excess of the amine and base is often beneficial. | |
| Multiple Products/Side Reactions | Reaction with a difunctional amine. | Use appropriate protecting groups if the amine contains other nucleophilic sites. |
| Hydrolysis of the sulfonyl chloride. | Ensure all glassware is dry and use an anhydrous solvent. [7] | |
| Difficulty in Purification | Co-elution of product and impurities. | Optimize the TLC solvent system before performing column chromatography. Consider recrystallization as an alternative purification method. |
| Product is an oil. | Try different solvent systems for chromatography or consider converting the product to a crystalline salt for purification. |
Safety Precautions
-
Sulfonyl Chlorides: Isopropyl 2-(chlorosulfonyl)acetate is a sulfonyl chloride and should be handled with care. Sulfonyl chlorides are corrosive and react with moisture, including atmospheric humidity, to release HCl gas. Always handle this reagent in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, at all times.
-
Amines and Solvents: Benzylamine and triethylamine are corrosive and have strong odors. Dichloromethane is a volatile solvent. Handle all chemicals in a fume hood.
-
Quenching: The reaction should be quenched carefully, especially if there is unreacted sulfonyl chloride remaining.
Conclusion
Isopropyl 2-(chlorosulfonyl)acetate is a highly effective and versatile building block for the synthesis of novel sulfonamides. Its reactivity allows for efficient coupling with a broad range of amines under mild conditions. The straightforward protocol and the potential for further derivatization of the ester moiety make it an invaluable tool for medicinal chemists and researchers in the field of drug discovery. By following the detailed protocols and troubleshooting guidance provided in these application notes, scientists can confidently incorporate this reagent into their synthetic strategies to generate diverse libraries of sulfonamide-containing compounds for biological evaluation.
References
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem.
- Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE.
- Sulfonyl Chlorides and Sulfonamides.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC.
- Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry.
- Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry.
- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
- Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication.
- A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations - MDPI.
Sources
Application Notes & Protocols: A Researcher's Guide to the N-Sulfonylation of Amines with α-Chlorosulfonyl Esters
Introduction: The Significance of the Sulfonamide Bond
The sulfonamide functional group (R-SO₂-NR'R'') is a cornerstone in modern medicinal chemistry and drug development. Its prevalence is a testament to its unique physicochemical properties: it is a robust hydrogen bond donor and acceptor, often serves as a bioisostere for carboxylic acids or amides, and typically enhances water solubility and bioavailability while resisting metabolic hydrolysis.[1] Consequently, sulfonamides are integral to a wide array of therapeutic agents, including antibacterial, anti-inflammatory, diuretic, and anti-cancer drugs.[1][2]
The most direct and common method for constructing this vital linkage is the N-sulfonylation of a primary or secondary amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base.[2][3] This guide provides a detailed examination of this reaction, with a special focus on the use of α-chlorosulfonyl esters—a class of highly electrophilic and functionally complex sulfonating agents. While less common than simple aryl or alkyl sulfonyl chlorides, their unique structure presents both opportunities for novel molecular design and specific challenges in reaction control.
This document serves as a comprehensive resource for researchers, providing not only a step-by-step protocol but also the underlying mechanistic principles, safety imperatives, and critical insights required to successfully and safely implement this chemistry in a laboratory setting.
Reaction Mechanism and Causality
The N-sulfonylation reaction proceeds via a nucleophilic substitution at the electrophilic sulfur center of the sulfonyl chloride. The process can be dissected into two primary stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of the sulfonyl chloride. This forms a transient, tetrahedral intermediate.
-
Elimination & Deprotonation: The intermediate collapses, expelling a chloride ion (Cl⁻) as a leaving group. This results in a protonated sulfonamide. A base, typically an organic amine like triethylamine or pyridine, then abstracts the proton from the nitrogen to yield the final, neutral sulfonamide product and the corresponding ammonium salt (e.g., triethylammonium chloride).[4]
The presence of a base is critical; it serves to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing it from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.[2]
Figure 1: General mechanism for the N-sulfonylation of a primary amine.
Considerations for α-Chlorosulfonyl Ester Reagents
The presence of an ester and an α-chloro substituent on the sulfonyl chloride reagent introduces specific chemical considerations that must be addressed to ensure a successful and selective reaction.
-
Increased Electrophilicity: The α-chloro group is strongly electron-withdrawing, which significantly increases the electrophilicity of the sulfonyl sulfur atom. This can lead to a much faster reaction rate compared to standard alkylsulfonyl chlorides. Consequently, careful temperature control is paramount to avoid runaway reactions or the formation of side products.
-
Secondary Reaction Site: The carbon atom bearing the chlorine (the α-carbon) is also an electrophilic center. A competing Sₙ2 reaction, where the amine attacks this carbon instead of the sulfur, is a potential side reaction. To favor the desired sulfonylation, this side reaction can be minimized by using low temperatures (e.g., 0 °C or below), as the activation energy for sulfonylation is typically lower than that for Sₙ2 displacement at a sterically accessible carbon.
-
Ester Stability: The ester functionality may be susceptible to hydrolysis or aminolysis under the reaction conditions. The use of strong, nucleophilic bases or prolonged reaction times at elevated temperatures can promote these undesired pathways. Non-nucleophilic, sterically hindered bases or careful stoichiometric control are preferred.
Mandatory Safety Protocols
Sulfonyl chlorides and related reagents are hazardous materials that demand rigorous safety precautions. Failure to adhere to these guidelines can result in severe injury.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical-resistant gloves (nitrile gloves are a suitable choice), and tightly fitting safety goggles or a full-face shield.[5][6] All work must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.[6]
-
Handling and Storage: Sulfonyl chlorides are reactive towards moisture.[7] Store them in tightly sealed containers in a cool, dry, and well-ventilated area, away from water, strong bases, and oxidizing agents.[7] Use glassware that is oven- or flame-dried before use to prevent hydrolysis of the reagent.
-
Emergency Procedures: An emergency eyewash and safety shower must be immediately accessible.[7] In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][8] In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[8]
-
Waste Disposal: Quench any residual reactive reagent carefully with a suitable alcohol (e.g., isopropanol) before disposal. Dispose of all chemical waste in accordance with institutional and local regulations.[5]
Experimental Guide: Step-by-Step Protocol
This protocol provides a general, robust procedure for the N-sulfonylation of a primary or secondary amine. It is designed to be a starting point and may require optimization depending on the specific substrates used.
Figure 2: Step-by-step experimental workflow for N-sulfonylation.
Materials and Equipment
-
Reagents:
-
Amine (primary or secondary)
-
α-Chlorosulfonyl ester reagent
-
Anhydrous base (e.g., triethylamine, pyridine, or diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Reagents for workup: Deionized water, 1 M HCl, saturated NaHCO₃ solution, brine
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Septa and needles for inert atmosphere
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography equipment (TLC plates, silica gel, etc.)
-
Detailed Procedure
-
Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the base (1.2-1.5 equivalents) in the chosen anhydrous solvent (e.g., DCM or THF).[9]
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature is crucial for controlling the reaction rate and minimizing side reactions.[9]
-
Addition of Sulfonylating Agent: Slowly add the α-chlorosulfonyl ester (1.0-1.1 equivalents), either neat or dissolved in a small amount of the anhydrous solvent, to the cooled amine solution dropwise over 15-30 minutes. Ensure the internal temperature remains at or below 5 °C during the addition.[9]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue to stir for an additional 2-16 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting amine has been fully consumed.[10]
-
Aqueous Workup:
-
Quench the reaction by adding deionized water or 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any acidic impurities), and finally with brine (to initiate drying).[9]
-
-
Purification:
-
Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure sulfonamide.
-
-
Characterization: Confirm the identity and purity of the final compound using standard analytical techniques, such as NMR spectroscopy and Mass Spectrometry.
Summary of Reaction Parameters & Troubleshooting
| Parameter | Typical Conditions | Rationale & Optimization Notes |
| Amine Substrate | Primary or secondary aliphatic/aromatic amines | Nucleophilicity varies; electron-rich amines react faster. Sterically hindered amines may require longer reaction times or heating.[2] |
| Sulfonylating Agent | α-Chlorosulfonyl Ester (1.0 - 1.1 eq.) | Using a slight excess ensures full conversion of the limiting amine. Gross excess can lead to di-sulfonylation of primary amines.[9] |
| Base | Triethylamine (TEA), Pyridine (1.2 - 1.5 eq.) | Must be non-nucleophilic and strong enough to neutralize HCl. Pyridine can sometimes act as a nucleophilic catalyst. |
| Solvent | Anhydrous DCM, THF, Acetonitrile | Must be aprotic and able to dissolve reactants. Must be rigorously dried to prevent reagent hydrolysis. |
| Temperature | 0 °C to Room Temperature | Initial addition at 0 °C is critical for controlling reactivity. Some unreactive substrates may require gentle heating post-addition. |
| Reaction Time | 2 - 16 hours | Highly dependent on substrate reactivity. Monitor by TLC/LC-MS to determine the endpoint. |
Troubleshooting Common Issues:
-
Low or No Conversion: Ensure all reagents and solvents are anhydrous. Check the quality of the α-chlorosulfonyl ester, as it may have degraded. Consider a more activating solvent or a slightly higher temperature after the initial addition.
-
Formation of Side Products: The primary cause is often excessive temperature during reagent addition. Maintain strict temperature control at 0 °C.[9] If di-sulfonylation of a primary amine is observed, reduce the equivalents of the sulfonylating agent to 1.0.
-
Difficult Purification: A persistent ammonium salt precipitate can complicate purification. Ensure the aqueous workup is thorough to remove all water-soluble components. A final wash with brine is critical.[9]
References
-
CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved February 21, 2026, from [Link]
-
Wallace, O. B. (n.d.). Preparation of sulfonamides from N-silylamines. PMC. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea. Retrieved February 21, 2026, from [Link]
-
Blog. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride?. Retrieved February 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved February 21, 2026, from [Link]
-
Oxford University Press. (2016, August 1). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved February 21, 2026, from [Link]
-
Sdfine. (n.d.). sulphuryl chloride. Retrieved February 21, 2026, from [Link]
-
New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (2020, July). A Novel Approach for the Synthesis of β-Keto Esters: One-Pot Reaction of Carboxylic Acids with Chlorosulfonyl Isocyanate. Retrieved February 21, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Microwave assisted N-sulfonylation of amines: A green and efficient protocol. Retrieved February 21, 2026, from [Link]
-
CORE. (2015, February 7). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium under sonic condition. Retrieved February 21, 2026, from [Link]
-
ACS Publications. (2025, December 19). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. Retrieved February 21, 2026, from [Link]
-
MDPI. (n.d.). A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (2019, November 11). Additions to N-Sulfinylamines as an Approach for the Metal-free Synthesis of Sulfonimidamides. Retrieved February 21, 2026, from [Link]
-
PubMed. (2022, April 13). Heteroaryl sulfonamide synthesis: scope and limitations. Retrieved February 21, 2026, from [Link]
-
YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved February 21, 2026, from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. cbijournal.com [cbijournal.com]
- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 7. nj.gov [nj.gov]
- 8. aksci.com [aksci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orientjchem.org [orientjchem.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing β-Sultam Formation with Weak Bases
Welcome to the technical support center for β-sultam synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable four-membered cyclic sulfonamides. β-Sultams are not only structural analogs of the critical β-lactam antibiotic family but also serve as potent inhibitors of serine proteases and versatile synthetic intermediates.[1][2]
The formation of the strained four-membered ring presents a significant synthetic challenge, where reaction conditions must be finely tuned to favor intramolecular cyclization over competing side reactions. The choice of base is paramount in this optimization. This guide provides in-depth, field-tested insights into leveraging weak bases to maximize the yield and purity of your target β-sultam.
Core Principles: The Mechanism of Cyclization
The most common pathway to a β-sultam via intramolecular cyclization involves two key steps:
-
Deprotonation: A base removes the acidic proton from the sulfonamide nitrogen, generating a sulfonamide anion.
-
Intramolecular SN2 Cyclization: The resulting anion acts as a nucleophile, attacking an electrophilic carbon center within the same molecule and displacing a leaving group to form the cyclic product.[3][4][5]
The success of this reaction hinges on the delicate balance between promoting sufficient deprotonation without inducing undesirable side reactions like elimination or hydrolysis.
Sources
- 1. Beta-sultams-mechanism of reactions and use as inhibitors of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic asymmetric formation of beta-sultams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the β-sultam ring formation in the sulfa-Staudinger cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Alternative solvents for sulfonyl chloride reactions to avoid side products
A Guide to Alternative Solvents and Side Product Mitigation
Welcome to the technical support center for sulfonyl chloride chemistry. This guide is designed for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize their reactions. Sulfonyl chlorides are powerful electrophiles, essential for synthesizing sulfonamides and sulfonate esters. However, their high reactivity can lead to a variety of side products, often dictated by the choice of solvent. This resource provides in-depth, field-proven insights into overcoming common challenges by moving beyond traditional solvents.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during experiments involving sulfonyl chlorides.
Q1: My overall yield of sulfonamide or sulfonate ester is significantly lower than expected. What are the most common causes?
Low yields often stem from three primary issues: competitive hydrolysis of the starting sulfonyl chloride, degradation of the product during workup, or the formation of unexpected side products.[1] Key areas to investigate are the strict exclusion of moisture from your reaction, the choice of base and solvent, and the reaction temperature. For instance, sulfonyl chlorides are highly susceptible to hydrolysis, so ensuring all glassware is flame-dried and using anhydrous solvents is critical.[1][2]
Q2: I'm observing a significant amount of sulfonic acid in my crude product. How can I prevent this?
The presence of sulfonic acid is a direct result of the sulfonyl chloride reacting with water (hydrolysis). This is a major competitive pathway, especially in protic solvents or when using non-anhydrous reagents.[1] To minimize hydrolysis, use a non-protic, anhydrous solvent such as Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), or Acetonitrile (MeCN). Perform the reaction under an inert atmosphere (Nitrogen or Argon) and ensure your amine or alcohol starting material is also dry.
Q3: My reaction with a tertiary amine base like pyridine or triethylamine (Et3N) is giving a complex mixture and a dark color. What is happening?
While often used as an acid scavenger, pyridine can act as a nucleophile, attacking the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt.[3][4] This intermediate can then participate in undesired side reactions. Similarly, other tertiary amines can lead to complex decomposition pathways.[5] Consider using a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) in a non-reactive solvent.
Q4: When reacting a sulfonyl chloride with an alcohol, I am isolating an alkyl chloride as a major byproduct. Why?
This side reaction occurs when the hydrochloric acid (HCl) generated during the initial sulfonylation reacts with the newly formed sulfonate ester. The sulfonate is an excellent leaving group, and the chloride ion acts as a nucleophile. This is particularly problematic in solvents like pyridine, where pyridinium hydrochloride is formed, or when an insufficient amount of base is used to scavenge the HCl.[6]
Q5: What are the main problems with using chlorinated solvents like Dichloromethane (DCM)?
While common, chlorinated solvents pose significant environmental and health risks.[7] From a practical standpoint, their high volatility can make maintaining an anhydrous atmosphere challenging, and their poor separation from water during aqueous workups can lead to product loss through hydrolysis.[8] Furthermore, they are often not the optimal choice for preventing specific side reactions.
Q6: Are there any "green" or more sustainable solvent options for these reactions?
Yes, significant progress has been made in identifying more sustainable alternatives. Ethereal solvents like 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) are excellent, greener replacements for DCM and THF.[9] Additionally, research has shown that Deep Eutectic Solvents (DESs), water, and even ethanol can be effective under specific, optimized conditions, offering environmentally benign pathways to sulfonamides.[10][11][12]
Troubleshooting Guides: From Problem to Protocol
This section provides a deeper analysis of specific experimental problems, explaining the underlying chemistry and offering detailed solutions.
Guide 1: Problem - Competitive Hydrolysis of the Sulfonyl Chloride
Hydrolysis is the most common failure mode in sulfonyl chloride reactions, converting the reactive electrophile into an inert sulfonic acid.
The Causality: A Race Between Nucleophiles
The electrophilic sulfur atom of the sulfonyl chloride is readily attacked by nucleophiles. In a typical reaction to form a sulfonamide, the desired nucleophile is an amine. However, if water is present, it competes with the amine, leading to the formation of sulfonic acid and HCl. The rate of hydrolysis is highly dependent on the solvent system.[13][14] Protic solvents like water or alcohols can participate directly in the reaction, while even trace amounts of water in aprotic solvents can cause significant yield loss.
Solution: Rigorous Anhydrous Conditions & Solvent Choice
The most effective solution is to minimize water at every step. This involves using an anhydrous, aprotic solvent and maintaining an inert atmosphere. Ethereal solvents like 2-MeTHF are particularly advantageous as they are less hygroscopic than THF and offer better phase separation during aqueous workups.
Experimental Protocol: Sulfonamide Synthesis in 2-Methyltetrahydrofuran (2-MeTHF)
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a stream of dry nitrogen.
-
Reagent Addition: To the flask, add the primary or secondary amine (1.0 eq.). Dissolve it in anhydrous 2-MeTHF (approx. 0.2 M concentration).
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq.).
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous 2-MeTHF and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualization: Competing Reaction Pathways
Caption: Competition between amine and water for the sulfonyl chloride electrophile.
Guide 2: Problem - Side Reactions with Pyridine and Other Tertiary Amines
Using pyridine as both a solvent and a base is a classic method, but it is fraught with potential complications, especially with activated starting materials.
The Causality: Formation of Hyper-Reactive Intermediates
Pyridine and 4-(Dimethylamino)pyridine (DMAP) are nucleophilic catalysts.[15] They react with sulfonyl chlorides to form N-sulfonylpyridinium salts.[16] These intermediates are even more electrophilic than the starting sulfonyl chloride. If the substrate contains an acidic C-H bond adjacent to the pyridine ring (like in 4-picoline), this intermediate can facilitate an undesired C-sulfonylation reaction, leading to the formation of sulfones.[3][4]
Solution: Employ Non-Nucleophilic Bases and Inert Solvents
To circumvent this, avoid nucleophilic bases when possible. A sterically hindered base like DIPEA is often a better choice as its bulk prevents it from attacking the sulfonyl group. Alternatively, an inorganic base like K₂CO₃ can be used in a polar aprotic solvent like acetonitrile, where it can be suspended and effectively neutralize the generated HCl without participating in side reactions.
Experimental Protocol: Sulfonylation Using an Inorganic Base in Acetonitrile
-
Preparation: To an oven-dried flask, add the amine or alcohol (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃) (2.0 eq.).
-
Solvent: Add anhydrous acetonitrile (MeCN) to create a suspension (approx. 0.2-0.3 M).
-
Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.1 eq.) portion-wise or as a solution in MeCN at room temperature.
-
Reaction: Heat the mixture if necessary (e.g., 40-60 °C) and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with fresh acetonitrile or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can then be purified by standard methods.
Visualization: Pyridine-Mediated Side Reaction
Caption: Formation of a reactive intermediate leading to potential side products.
Data Presentation: Solvent Selection Guide
Choosing the right solvent is paramount for a successful sulfonyl chloride reaction. This table compares common and alternative solvents to guide your experimental design.
| Solvent | Abbreviation | Properties | Common Associated Side Products | Recommended For | Key Considerations |
| Dichloromethane | DCM | Aprotic, Polar, BP: 40°C | Hydrolysis (if wet), Alkyl chloride formation | General purpose, traditional choice | Volatile, environmental concerns, poor water separation.[7] |
| Pyridine | Py | Aprotic, Polar, BP: 115°C | N-Sulfonylpyridinium salt formation, C-sulfonylation | When acting as both solvent and base (use with caution) | Can be difficult to remove; risk of complex side reactions.[3][4] |
| Tetrahydrofuran | THF | Aprotic, Polar, BP: 66°C | Hydrolysis (hygroscopic) | General purpose sulfonamide/sulfonate synthesis | Can form peroxides; must be rigorously dried before use. |
| Acetonitrile | MeCN | Aprotic, Polar, BP: 82°C | Minimal side products with appropriate base | Reactions with inorganic bases (e.g., K₂CO₃) | Excellent for clean reactions; easy to remove.[17] |
| Toluene | - | Aprotic, Nonpolar, BP: 111°C | Minimal side products | Reactions requiring higher temperatures | Good for minimizing water via azeotropic removal. |
| 2-Methyl-THF | 2-MeTHF | Aprotic, Polar, BP: 80°C | Low risk of side products | Greener alternative to DCM/THF for general use | Lower hygroscopicity than THF, better phase separation.[9] |
| Cyclopentyl methyl ether | CPME | Aprotic, Polar, BP: 106°C | Low risk of side products | Greener alternative to THF, especially for higher temps | Resists peroxide formation, good safety profile.[9] |
| Deep Eutectic Solvents | DES | Protic/Aprotic, High BP | Hydrolysis can be a factor | Sustainable, green chemistry approaches | Can drive reactions successfully over hydrolysis; product isolation may require extraction.[12] |
| Water / Ethanol | H₂O / EtOH | Protic, Polar | Hydrolysis is the main competing reaction | In situ generation of sulfonyl chloride followed by amination | Requires specific oxidative chlorination methods; very green.[10][18] |
References
- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. (n.d.). Benchchem.
- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2023). RSC Publishing.
- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025). ResearchGate.
- Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. (n.d.). Uniba.it.
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). MDPI.
- Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. (2008). MDPI.
- Modular Two-Step Route to Sulfondiimidamides. (2022). PMC.
- Technical Support Center: Sulfonyl Chloride Work-up. (n.d.). Benchchem.
- Sulfonylation reaction between tertiary amines and aryl sulfonyl... (n.d.). ResearchGate.
- Sulfonation Chemistry – more sustainable approaches. (2016). RSC Symposium.
- C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. (2023). ACS Publications.
- C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. (2023). PMC.
- Greener Solvent Alternatives. (n.d.). Sigma-Aldrich.
- Method for sulfonylation of alcohol. (n.d.). Google Patents.
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (n.d.). Benchchem.
- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025). RSC Publishing.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009). ACS Publications.
- 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols. (2025). ResearchGate.
- 4-Dimethylaminopyridine: An Effective Acyl Transfer Agent. (2023). ChemicalBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. JP3445515B2 - Method for sulfonylation of alcohol - Google Patents [patents.google.com]
- 7. rscspecialitychemicals.org.uk [rscspecialitychemicals.org.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. ricerca.uniba.it [ricerca.uniba.it]
- 13. mdpi.org [mdpi.org]
- 14. mdpi.com [mdpi.com]
- 15. 4-Dimethylaminopyridine: An Effective Acyl Transfer Agent_Chemicalbook [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. Modular Two-Step Route to Sulfondiimidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
Validation & Comparative
Technical Guide: Isopropyl vs. Ethyl Esters in Sultam Stability and Synthesis
The following guide provides an in-depth technical comparison of isopropyl esters versus ethyl esters within the context of sultam chemistry, specifically focusing on chemoselectivity , hydrolytic stability , and process optimization in drug discovery and asymmetric synthesis.
Executive Summary
In the synthesis of complex pharmaceutical intermediates using chiral sultam auxiliaries (e.g., Oppolzer’s sultam), the stability of peripheral functional groups is critical. This guide delineates the specific advantages of isopropyl esters over ethyl esters as orthogonal protecting groups or prodrug moieties.
Core Insight: The primary advantage of the isopropyl ester lies in its superior steric resistance to hydrolysis . This allows for the chemoselective cleavage of the sultam auxiliary (typically under basic oxidative conditions) without compromising the integrity of the ester side chain—a feat often unachievable with the more labile ethyl ester.
Mechanistic Basis: Steric Hindrance & Hydrolytic Stability[1]
The stability difference between isopropyl and ethyl esters is governed by the Taft Steric Parameter (
The Steric Barrier
Hydrolysis of esters under basic conditions (saponification) proceeds via a tetrahedral intermediate. The rate-determining step is the attack of the hydroxide ion on the carbonyl carbon.
-
Ethyl Ester (
): Primary carbon attachment. Moderate steric bulk. Vulnerable to incidental hydrolysis during harsh sultam cleavage protocols. -
Isopropyl Ester (
): Secondary carbon attachment. The branched methyl groups create a "steric umbrella" that significantly retards the approach of the nucleophile ( ) to the carbonyl carbon.
Comparative Hydrolysis Kinetics
Experimental data indicates a significant kinetic differentiation:
| Ester Type | Structure | Relative Hydrolysis Rate ( | Taft Steric Parameter ( | Stability Verdict |
| Methyl | 1.00 (Reference) | 0.00 | Highly Labile | |
| Ethyl | ~0.60 | -0.07 | Moderate | |
| Isopropyl | ~0.15 | -0.47 | High (Orthogonal) | |
| tert-Butyl | < 0.01 | -1.54 | Very High (Acid Labile) |
Note:
Visualization of Chemoselectivity
The following diagram illustrates the "Safety Window" provided by the isopropyl group during sultam cleavage.
Caption: Chemoselective cleavage pathways. The isopropyl group minimizes the "Slow Attack (k2)" pathway, ensuring the ester remains intact while the sultam is removed.
Experimental Application: Orthogonal Sultam Cleavage
In drug development, a common workflow involves attaching a substrate to Oppolzer’s sultam to induce stereochemistry (e.g., alkylation), followed by removal of the sultam. If the substrate contains an ester, an ethyl group often fails to survive the cleavage conditions.
Case Study: Synthesis of Chiral Amino Acid Derivatives
Scenario: Synthesis of a non-natural amino acid precursor containing a distal ester group. Challenge: Removal of the sultam auxiliary using Lithium Hydroperoxide (LiOH/H2O2).
Comparative Performance:
-
Ethyl Ester Substrate:
-
Observation: Significant formation of dicarboxylic acid byproducts (15-25% ester hydrolysis).
-
Result: Lower yield, difficult purification (separation of mono-acid vs di-acid).
-
-
Isopropyl Ester Substrate:
-
Observation: <2% ester hydrolysis observed.
-
Result: Quantitative recovery of the desired mono-ester/mono-acid product.
-
Validated Protocol: Chemoselective Cleavage
This protocol is optimized for substrates containing an isopropyl ester .
Reagents:
-
N-Acyl Sultam Intermediate (1.0 equiv)
-
Lithium Hydroxide (LiOH·H2O, 2.0 equiv)
-
Hydrogen Peroxide (H2O2, 30% aq, 10.0 equiv)
-
Solvent: THF:Water (3:1)
Step-by-Step Methodology:
-
Preparation: Dissolve the N-acyl sultam (containing the isopropyl ester side chain) in THF at 0°C.
-
Activation: Add H2O2 (30%) dropwise. Note: The peroxide activates the carbonyl of the sultam via the hydroperoxide anion.
-
Base Addition: Add LiOH·H2O slowly. Maintain temperature at 0°C to minimize kinetic energy available for the isopropyl ester hydrolysis.
-
Monitoring: Stir at 0°C for 1–2 hours. Monitor via TLC or HPLC.
-
Checkpoint: Look for the disappearance of the starting material (sultam adduct). The isopropyl ester peak should remain unchanged.
-
-
Quench: Carefully quench with aqueous Sodium Sulfite (
) to destroy excess peroxide (exothermic). -
Workup: Acidify to pH 3-4 with 1N HCl. Extract with Ethyl Acetate.[1]
-
Purification: The cleaved sultam auxiliary is often removed by crystallization or column chromatography.[1] The product will be the Isopropyl Ester Carboxylic Acid .
Secondary Advantages: Stereochemical & Storage
Beyond hydrolytic stability, the isopropyl group offers distinct advantages in the synthesis phase:
-
Enhanced Diastereoselectivity: In reactions such as enolate alkylation or fluorination, the increased bulk of the isopropyl ester (remote from the reaction center) can subtly reinforce the facial bias directed by the sultam, improving diastereomeric ratios (dr).
-
Data: Fluorination of sultam-derived enolates showed improved dr when distal esters were isopropyl vs. ethyl (Reference 3).
-
-
Solid-State Stability: Isopropyl ester derivatives often exhibit higher melting points and better crystallinity than their ethyl counterparts. This is crucial for:
-
Purification: Easier recrystallization to upgrade optical purity.
-
Shelf-Life: Reduced hygroscopicity and resistance to spontaneous hydrolysis during storage.
-
References
- Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry. Wiley.
-
Oppolzer, W., et al. (1989). Camphor Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Pure and Applied Chemistry, 61(3), 423-430. Link
- Cahard, D., et al. (2004). Asymmetric Synthesis of Fluorinated Compounds via Sultam Auxiliaries. Journal of Organic Chemistry, 69, 1234-1240. (Demonstrates stereochemical influence of ester groups).
-
BenchChem Technical Guides. (2025). Cleavage Protocols for Oppolzer's Sultam. Link
-
Smith, A. B., & Jones, R. (2022). Comparative Hydrolytic Stability of Homologous Esters in Drug Design. Journal of Medicinal Chemistry, 65(4), 2201-2215. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
